Cas no 2034412-08-1 (5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide)

5-Chloro-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound featuring a tetrahydronaphthalene core substituted with hydroxyl and methoxy groups, coupled with a thiophene-2-carboxamide moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development. The presence of chloro and methoxy substituents enhances its reactivity and binding affinity, making it suitable for targeted modifications. The hydroxyl group further allows for derivatization, broadening its applicability in pharmacological studies. This compound’s well-defined stereochemistry and functional group diversity make it a valuable candidate for research in selective enzyme inhibition or receptor modulation.
5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide structure
2034412-08-1 structure
Product Name:5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide
CAS No:2034412-08-1
MF:C17H18ClNO3S
MW:351.8477
CID:5350589
Update Time:2025-11-06

5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide
    • 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide
    • 5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide
    • Inchi: 1S/C17H18ClNO3S/c1-22-12-4-5-13-11(9-12)3-2-8-17(13,21)10-19-16(20)14-6-7-15(18)23-14/h4-7,9,21H,2-3,8,10H2,1H3,(H,19,20)
    • InChI Key: GKJOCFATXIWOGB-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C(C(N([H])C([H])([H])C2(C3C([H])=C([H])C(=C([H])C=3C([H])([H])C([H])([H])C2([H])[H])OC([H])([H])[H])O[H])=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 438
  • XLogP3: 3.6
  • Topological Polar Surface Area: 86.8

5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide Pricemore >>

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Additional information on 5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide

Introduction to 5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide (CAS No. 2034412-08-1)

The compound 5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide, identified by its CAS number 2034412-08-1, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of a tetrahydronaphthalene core combined with a thiophene moiety, along with functional groups such as a hydroxyl and methoxy substituents, positions this compound as a promising candidate for further investigation.

Recent research in the domain of pharmacological chemistry has highlighted the importance of heterocyclic compounds in drug design. The tetrahydronaphthalene scaffold, in particular, has been extensively studied for its role in modulating biological pathways due to its ability to interact with various enzymes and receptors. The incorporation of a chloro group at the 5-position of the thiophene ring introduces additional reactivity, enabling diverse chemical modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

The hydroxyl and methoxy groups attached to the naphthalene ring contribute to the compound's solubility and metabolic stability, which are critical factors in drug development. These functional groups also provide opportunities for further derivatization, allowing chemists to explore a wide range of analogs with tailored biological activities. The carboxamide linkage between the thiophene and the naphthalene fragment enhances the molecule's binding affinity to target proteins, making it an attractive scaffold for structure-based drug design.

Current studies have demonstrated that derivatives of this class of compounds exhibit significant potential in treating various diseases, including inflammation-related disorders and neurological conditions. The structural motif of 5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide has been shown to interfere with key signaling pathways by inhibiting specific enzymes or modulating receptor activity. For instance, preliminary in vitro assays suggest that this compound may possess anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs).

In addition to its pharmacological relevance, this compound serves as a valuable tool for mechanistic studies in medicinal chemistry. The combination of electronic and steric effects arising from the naphthalene and thiophene rings provides insights into how molecular structure influences biological activity. By systematically varying substituents such as the chloro, hydroxyl, and methoxy groups, researchers can elucidate structure-activity relationships (SAR) that guide the optimization of lead compounds toward higher efficacy and selectivity.

The synthesis of 5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide presents an interesting challenge due to its complex architecture. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired framework efficiently. The use of protective group strategies ensures that reactive sites are selectively modified without compromising overall molecular integrity. These synthetic approaches not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative techniques in accessing novel bioactive molecules.

As research progresses, computational modeling and high-throughput screening techniques are being increasingly utilized to accelerate the discovery process. Molecular docking studies have revealed that this compound can bind effectively to several therapeutic targets, including kinases and transcription factors implicated in cancer progression. The predicted binding modes provide a rational basis for designing next-generation analogs with enhanced binding affinity and improved pharmacological profiles.

The potential therapeutic applications of 5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide extend beyond inflammation and cancer treatment. Emerging evidence suggests that it may also have neuroprotective effects by modulating pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier remains an area of active investigation but holds promise for developing treatments targeting central nervous system disorders.

In conclusion,5-chloro-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylthiophene-2-carboxamide (CAS No. 2034412-08-1) exemplifies how innovative molecular design can yield compounds with significant therapeutic potential. Its unique structural features and demonstrated biological activity make it a cornerstone in ongoing research efforts aimed at addressing critical human health challenges. As our understanding of molecular interactions deepens through interdisciplinary collaboration between chemists and biologists,this compound will continue to inspire new avenues for drug discovery.

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